3-(Benzyloxy)-4-nitrobenzenecarboxylic acid

Overview

Description

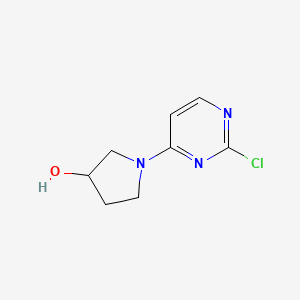

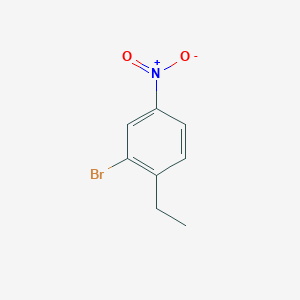

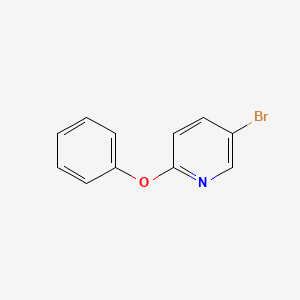

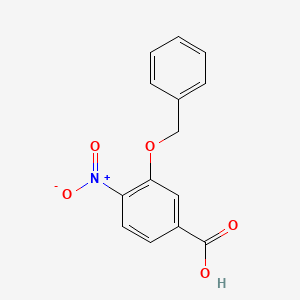

3-(Benzyloxy)-4-nitrobenzenecarboxylic acid is a compound that can be inferred to have a benzene ring substituted with a benzyloxy group, a nitro group, and a carboxylic acid group. The presence of these functional groups suggests that the compound could exhibit interesting chemical and physical properties, and potentially useful biological activity.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with the formation of substituted benzaldehydes, followed by further reactions to introduce additional functional groups. For instance, the synthesis of triazolone derivatives with similar substitution patterns involves the reaction of substituted benzaldehydes with amino-triazolones . Although the exact synthesis of 3-(Benzyloxy)-4-nitrobenzenecarboxylic acid is not detailed, similar synthetic strategies could be employed, such as the reaction of 4-nitrobenzoyl chloride with benzyl alcohol derivatives in the presence of a base like triethylamine.

Molecular Structure Analysis

The molecular structure of compounds with similar substitution patterns has been studied using various spectroscopic techniques. For example, the structure of 4-carboxy-2-nitrobenzeneboronic acid was determined using X-ray crystallography, revealing a flat molecular structure with the boronic acid group almost normal to the plane of the benzene ring . The structure of 3-(Benzyloxy)-4-nitrobenzenecarboxylic acid could be similarly flat, with the nitro and carboxylic groups influencing the overall molecular conformation.

Chemical Reactions Analysis

Compounds with nitro and benzyloxy substituents can participate in various chemical reactions. The nitro group is an electron-withdrawing group that can influence the reactivity of the benzene ring towards electrophilic aromatic substitution. The benzyloxy group could be involved in nucleophilic substitution reactions or could be cleaved under acidic or oxidative conditions. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Benzyloxy)-4-nitrobenzenecarboxylic acid can be predicted based on the properties of similar compounds. The presence of the nitro group can significantly affect the vibrational structure of the molecule, as seen in the IR and Raman spectra of nitrobenzoic acids . The nitro group's influence on the mesomorphic properties of related compounds has also been studied, showing that it can affect the transition temperatures between different liquid crystalline phases . The carboxylic acid group contributes to the acidity of the compound, and its pKa can be determined potentiometrically in non-aqueous solvents . The benzyloxy group can affect the solubility and overall polarity of the molecule, influencing its potential applications.

Scientific Research Applications

Synthesis and Properties

Benzeneperoxyseleninic Acids Synthesis : Benzeneperoxyseleninic acids, including analogs of 3-(Benzyloxy)-4-nitrobenzenecarboxylic acid, have been synthesized and their chemical properties studied. These compounds are found useful in the Baeyer-Villiger oxidation transformation process (Syper & Młochowski, 1987).

Synthesis and Crystal Structures of Lanthanide Compounds : Derivatives of 4-benzyloxy benzoic acid, including 3-nitro-4-benzyloxy benzoic acid, were used to synthesize lanthanide coordination compounds. These compounds were studied for their photoluminescent properties, influenced by electron-withdrawing and electron-donating groups (Sivakumar et al., 2010).

Chemical Reactions and Applications

Copper (II) Complexes and Fluorescence Recognition : Copper complexes synthesized using 1,3-benzenedicarboxylic acid and derivatives can exhibit strong fluorescent emissions. These complexes have potential applications in identifying nitrobenzene derivatives (Wen, Shi & Duan, 2020).

Luminescent Sensing Materials : Novel Metal-Organic Frameworks (MOFs) associated with benzophenone derivatives show potential as luminescent sensing materials for detecting nitrobenzene and iron(III) ions (Zhang et al., 2017).

Liquid Crystalline Properties : Novel mesogenic benzoic acids with large branches, including nitro-substituted homologues, have been synthesized, showcasing liquid crystalline behavior and crystal structure analyses (Weissflog et al., 1996).

Radical Cyclization : An ascorbic acid-promoted, metal-free tandem room temperature cyclization of N-arylacrylamides with 4-nitrobenzenediazonium generated in situ was developed for synthesizing biologically active compounds (Liu et al., 2015).

Selective Oxidation of Benzyl Alcohols : Nano-WO3-SO3H, a novel photocatalyst, has been used for selective oxidation of benzyl alcohols to aldehydes under visible light, showing high efficiency and yield. This process includes using nitrobenzene as an industrial oxidant (Hosseini, Amoozadeh & Akbarzadeh, 2019).

Safety and Hazards

Future Directions

While specific future directions for “3-(Benzyloxy)-4-nitrobenzenecarboxylic acid” were not found, research in the field of benzyloxy compounds is ongoing. For example, modification of substituents in ligands based on 3-hydroxy-1,1-cyclobutanedicarboxylic acid are one of the effective directions to design a better version of carboplatin .

Mechanism of Action

Target of Action

Many benzylic compounds are known to interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure and properties of the compound .

Mode of Action

Benzylic compounds often undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring allows for resonance stabilization of the benzylic position .

Biochemical Pathways

The exact biochemical pathways affected would depend on the specific targets of the compound. Benzylic compounds can participate in a variety of biochemical reactions, including Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and properties. Benzylic compounds can be metabolized in the body through various pathways, including oxidation and reduction .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For example, the melting point of a compound can affect its stability .

properties

IUPAC Name |

4-nitro-3-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-14(17)11-6-7-12(15(18)19)13(8-11)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHGQAXYDLCNSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626307 | |

| Record name | 3-(Benzyloxy)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-4-nitrobenzenecarboxylic acid | |

CAS RN |

14617-29-9 | |

| Record name | 3-(Benzyloxy)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzyloxy)-4-nitrobenzenecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.